molecular formula C8H16ClNO2S B1471184 Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride CAS No. 1922843-05-7

Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride

Cat. No. B1471184
CAS RN: 1922843-05-7
M. Wt: 225.74 g/mol
InChI Key: INDJPFDRHGXFCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidine derivatives, such as Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride, has been a topic of interest in interdisciplinary research . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride is defined by its molecular formula, C8H16ClNO2S. More detailed information about its structure can be obtained through techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Chemical Reactions Analysis

Thiazolidine motifs, which are present in Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride are defined by its molecular formula, C8H16ClNO2S, and its molecular weight, 225.74 g/mol. Detailed analysis of these properties can be performed using various analytical methods .

Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives, including “Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride”, have shown promising anticancer properties . They have been explored as potential drug candidates in the fight against various types of cancer.

Anticonvulsant Activity

Thiazolidine compounds have demonstrated significant anticonvulsant activity . This makes them potential candidates for the development of new drugs to treat epilepsy and other seizure disorders.

Antimicrobial Activity

These compounds have also been found to possess antimicrobial properties . They could be used in the development of new antibiotics to combat resistant strains of bacteria.

Anti-inflammatory Activity

Thiazolidine derivatives have shown anti-inflammatory properties . This suggests they could be used in the treatment of conditions such as arthritis and other inflammatory diseases.

Neuroprotective Activity

The neuroprotective activity of thiazolidine compounds has been noted in research . This means they could potentially be used in treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antioxidant Activity

Thiazolidine derivatives have demonstrated antioxidant activity . Antioxidants are crucial in protecting the body from damage by free radicals, and these compounds could be used to develop new antioxidant supplements or drugs.

Antiviral Activity

Some thiazolidine compounds have shown antiviral properties . This suggests potential applications in the treatment of viral infections.

Diuretic Activity

Thiazolidine derivatives have also been found to have diuretic activity . This could lead to their use in treatments for conditions like hypertension and heart failure, where reducing fluid in the body can be beneficial.

properties

IUPAC Name

methyl 2-propan-2-yl-1,3-thiazolidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c1-5(2)7-9-6(4-12-7)8(10)11-3;/h5-7,9H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDJPFDRHGXFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1NC(CS1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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